molecular formula C13H18FN3O2 B7628063 N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide

N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide

Cat. No. B7628063
M. Wt: 267.30 g/mol
InChI Key: XIAREGQCUJDUKG-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide, also known as FPEP, is a synthetic compound with potential use in scientific research. FPEP belongs to the class of piperazine derivatives and has been studied for its potential as a therapeutic agent in various fields.

Mechanism of Action

The exact mechanism of action of N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide is not fully understood. However, it is believed that N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide acts on the serotonin system in the brain, specifically the 5-HT1A receptor. N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide has been shown to increase the activity of this receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models. N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide has also been studied for its potential to inhibit cancer cell growth and induce apoptosis in cancer cells. In addition, N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide has been shown to have anticonvulsant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide is its relatively simple synthesis method, which makes it accessible for researchers to use in their experiments. N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide has also been shown to have potential therapeutic effects in various fields. However, one limitation of N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide is its limited research on its safety and efficacy in humans. Further research is needed to determine the safety and efficacy of N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide in humans.

Future Directions

There are several future directions for the study of N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide. One direction is to further investigate the potential therapeutic effects of N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide in various fields, including neuroscience and oncology. Another direction is to study the safety and efficacy of N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide in humans. In addition, further research is needed to determine the exact mechanism of action of N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide and its potential interactions with other drugs.

Synthesis Methods

The synthesis of N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide involves the reaction of 1-(piperazin-1-yl)ethanone with 4-fluorophenol in the presence of a base such as potassium carbonate. The resulting product is then treated with a carboxylic acid derivative to obtain N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide. The synthesis of N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide has been studied for its potential as a therapeutic agent in various fields, including neuroscience and oncology. In neuroscience, N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models. N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide has also been studied for its potential to inhibit cancer cell growth and induce apoptosis in cancer cells.

properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O2/c14-11-1-3-12(4-2-11)19-10-7-16-13(18)17-8-5-15-6-9-17/h1-4,15H,5-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAREGQCUJDUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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